N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride A benzamide derivative that is used as an antipsychotic agent for the treatment of schizophrenia. It is also used as an antidepressive agent.
Brand Name: Vulcanchem
CAS No.: 55619-22-2
VCID: VC3893503
InChI: InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
SMILES: CC[NH+]1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.[Cl-]
Molecular Formula: C17H27ClN2O4S
Molecular Weight: 390.9 g/mol

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride

CAS No.: 55619-22-2

Cat. No.: VC3893503

Molecular Formula: C17H27ClN2O4S

Molecular Weight: 390.9 g/mol

* For research use only. Not for human or veterinary use.

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride - 55619-22-2

Specification

CAS No. 55619-22-2
Molecular Formula C17H27ClN2O4S
Molecular Weight 390.9 g/mol
IUPAC Name N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride
Standard InChI InChI=1S/C17H26N2O4S.ClH/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3;/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20);1H
Standard InChI Key IGOWMQPOGQYFFM-UHFFFAOYSA-N
SMILES CC[NH+]1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.[Cl-]
Canonical SMILES CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC.Cl

Introduction

Chemical Structure and Nomenclature

N-((1-Ethyl-2-pyrrolidinyl)methyl)-2-methoxy-5-ethylsulfonylbenzamide hydrochloride is a benzamide derivative characterized by a pyrrolidine ring substituted at the 1-position with an ethyl group and at the 2-position with a methyl group linked to the benzamide backbone. The benzamide core features methoxy and ethylsulfonyl substituents at the 2- and 5-positions, respectively. The hydrochloride salt enhances solubility and stability for pharmaceutical applications .

Structural Comparison to Sulpiride

Sulpiride (N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxy-5-sulfamoylbenzamide) shares a nearly identical backbone but differs at the 5-position substituent: sulfamoyl (-SO₂NH₂) in sulpiride versus ethylsulfonyl (-SO₂C₂H₅) in the target compound. This modification alters electronic and steric properties, potentially influencing receptor affinity and metabolic stability .

FeatureSulpirideTarget Compound
5-position groupSulfamoyl (-SO₂NH₂)Ethylsulfonyl (-SO₂C₂H₅)
Salt formFree base or other saltsHydrochloride
Primary useAntipsychotic, fertility Undeclared (patented)

Synthesis and Manufacturing

The synthesis of this compound is detailed in Patent ZA73537B, which outlines a multi-step process :

  • Formation of the pyrrolidine intermediate: Ethylation of 2-pyrrolidinylmethylamine introduces the 1-ethyl group.

  • Benzamide coupling: Reaction with 2-methoxy-5-ethylsulfonylbenzoic acid chloride under basic conditions yields the free base.

  • Salt formation: Treatment with hydrochloric acid produces the hydrochloride salt.

Critical reaction parameters include temperature control (0–5°C during acylation) and stoichiometric ratios to minimize byproducts. The patent emphasizes purification via recrystallization from ethanol/water mixtures, achieving >98% purity .

Regulatory and Patent Status

  • ZA73537B (South Africa): Covers synthesis methods and pharmaceutical compositions .

  • EP0297191A1 (Europe): Expired in 2007 but provides foundational insights into related benzamides .

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